
N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this specific compound, they do provide insights into related compounds and their behaviors, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the reaction of an appropriate amine with an acyl chloride or anhydride in the presence of a base. For instance, the synthesis of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide was achieved by reacting 4-phenoxyphenol with 2-chloroacetyl methylamine, using DMF as a solvent and potassium carbonate as a catalyst . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane . These methods could potentially be adapted for the synthesis of "N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide" by choosing suitable starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using spectroscopic techniques such as NMR, IR, and MS, as well as X-ray crystallography. For example, the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide was elucidated using NMR, X-ray single-crystal analysis, and FTIR spectroscopy . The crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was solved using direct methods and refined to a final R-factor of 0.042 . These techniques could be employed to determine the molecular structure of "N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide" and to confirm its purity and conformation.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, including hydrogen bonding and photocyclization. The IR carbonyl band intensity studies in N,N-dimethyl formamide and N,N-dimethyl acetamide indicate the ability of these compounds to form hydrogen-bonded complexes with phenols . The crystal structures of related compounds have been analyzed for their potential to undergo Yang photocyclization, although some may be photochemically inert due to their conformation . The reactivity of "N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide" in such reactions would depend on its specific functional groups and molecular geometry.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly affect these properties. For instance, the introduction of a silyl group in N-(2-hydroxyphenyl)acetamide alters its chemical behavior . The anticonvulsant activity of certain acetamide derivatives has been linked to their molecular features, such as the presence of specific oxygen atoms and phenyl groups . The physical and chemical properties of "N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide" would need to be empirically determined, but its structure suggests it may have interesting biological activity.
Applications De Recherche Scientifique
Biological Effects and Environmental Fate of Acetamides
Biological Effects of Acetamide Derivatives
Acetamide and its derivatives, including N,N-dimethylacetamide and formamide, continue to be of commercial importance with considerable information generated over the years on their biological consequences. The differences in biological responses among these chemicals reflect their material biology and usage, impacting their environmental toxicology (Kennedy, 2001).
Degradation and Biotoxicity of Acetamides
Advanced Oxidation Processes (AOPs) have been utilized for treating compounds like acetaminophen from aqueous mediums, leading to various by-products including acetamide. The study of these by-products, their biotoxicity, and degradation pathways is crucial for understanding the environmental impact and enhancing the degradation efficiency of such compounds (Qutob et al., 2022).
Environmental Fate of Alkylphenols and Acetamides
The degradation of alkylphenol ethoxylates, from which compounds like acetamide can form, in wastewater treatment plants or the environment, generates more persistent compounds. Understanding the physicochemical properties and environmental fate of these metabolites is essential for assessing their potential to disrupt endocrine function in wildlife and humans (Ying et al., 2002).
Chemical Diversity and Synthesis of Acetamide Derivatives
Chemical Diversity and Synthesis
The chemical diversity of phenoxy acetamide and its derivatives, including Chalcone, Indole, and Quinoline, has been the focus of medicinal chemistry. These compounds are explored for their pharmacologically interesting properties, providing opportunities for chemists to design new derivatives for therapeutic applications (Al-Ostoot et al., 2021).
Synthetic Organic Chemistry
Research has been conducted on synthetic organic chemistry based on the N-Ar axis, focusing on the development of N-acylation reagents and the study of chiral axes due to acyclic imide-Ar bond. This includes the synthesis of various acetamide derivatives and their applications in organic chemistry (Kondo & Murakami, 2001).
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12-4-6-15(8-13(12)2)19-18(21)11-23-16-7-5-14(10-20)9-17(16)22-3/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMRNHIDFFSCKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

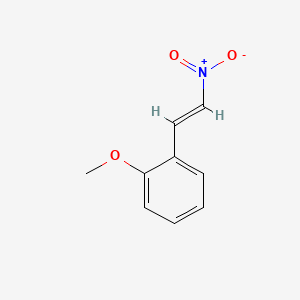
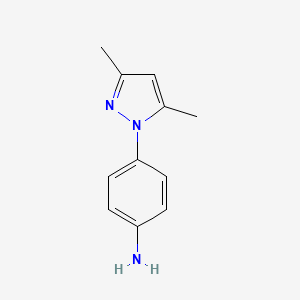
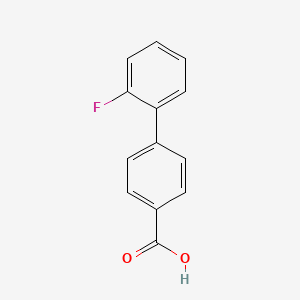
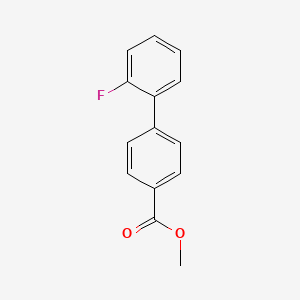
![5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1298697.png)
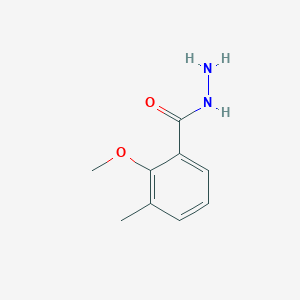
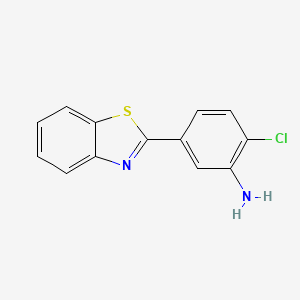


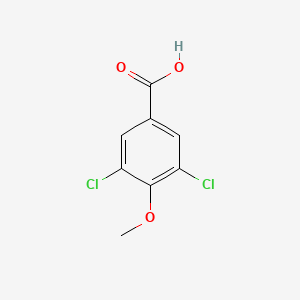
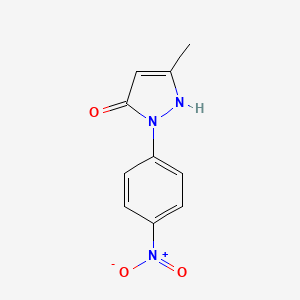


![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)